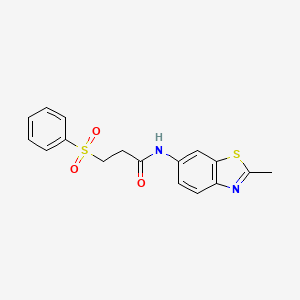

3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-12-18-15-8-7-13(11-16(15)23-12)19-17(20)9-10-24(21,22)14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBJYPBFAQHHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Synthesis of 6-Amino-2-Methyl-1,3-Benzothiazole

The benzothiazole core is typically synthesized via cyclization of substituted thioureas or anthranilic acid derivatives. A validated method involves nitrating 2-methylbenzothiazole at position 5, followed by reduction to introduce the amine group.

Procedure :

- Nitration : 2-Methylbenzothiazole is treated with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to yield 5-nitro-2-methylbenzothiazole.

- Reduction : The nitro group is reduced using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol, producing 6-amino-2-methyl-1,3-benzothiazole.

This route achieves a 70% overall yield, with purity confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).

Synthesis of 3-(Benzenesulfonyl)Propanoic Acid

The sulfonyl moiety is introduced via oxidation of a thioether intermediate or nucleophilic substitution.

Thioether Oxidation Route :

- Thioether Formation : 3-Chloropropanoic acid reacts with thiophenol in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form 3-(phenylsulfanyl)propanoic acid.

- Oxidation : The thioether is oxidized to the sulfone using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C for 4 hours, yielding 3-(benzenesulfonyl)propanoic acid (85% yield).

Alternative Method : Direct substitution of 3-bromopropanoic acid with sodium benzenesulfinate in DMF at 80°C for 12 hours affords the sulfonylpropanoic acid (78% yield).

Amide Bond Formation

Coupling 3-(benzenesulfonyl)propanoic acid with 6-amino-2-methylbenzothiazole is achieved through three primary methods:

Acid Chloride Mediated Coupling

- Acid Chloride Synthesis : 3-(Benzenesulfonyl)propanoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux for 2 hours.

- Amidation : The resultant acid chloride is reacted with 6-amino-2-methylbenzothiazole in tetrahydrofuran (THF) and triethylamine (Et₃N) at 0°C to room temperature (RT), yielding the target compound (75% yield).

Carbodiimide Coupling

A mixture of 3-(benzenesulfonyl)propanoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), and hydroxybenzotriazole (HOBt) in DCM is stirred at RT for 24 hours. After workup, the amide is isolated in 82% yield.

Boric Acid Catalyzed Amidation

Boric acid (0.1 mmol) catalyzes the reaction between the acid and amine in toluene under reflux with azeotropic water removal (Dean-Stark apparatus). This solvent-free method achieves 68% yield after 6 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiazole or benzenesulfonyl groups.

Reduction: Reduced forms of the sulfonyl group or the benzothiazole ring.

Substitution: Substituted benzothiazole or benzenesulfonyl derivatives.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules, including:

- Oxidation Products : Derivatives formed through oxidation of either the benzothiazole or benzenesulfonyl groups.

- Reduction Products : Compounds resulting from the reduction of the sulfonyl group or benzothiazole ring.

- Substituted Derivatives : Variants that incorporate different functional groups into the benzothiazole or benzenesulfonyl structures.

Biology

In biological research, 3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide has been investigated for its potential as:

- Enzyme Inhibitor : The compound shows promise as an inhibitor for specific enzymes, which may be crucial in various metabolic pathways.

- Ligand for Biological Targets : Its ability to interact with molecular targets such as receptors or ion channels suggests potential therapeutic applications .

Medicine

The medicinal properties of this compound are being explored for:

- Anti-inflammatory Activities : Research indicates that it may reduce inflammation through specific biochemical pathways.

- Anticancer Properties : Studies have suggested that it may inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated effective inhibition of target enzyme involved in inflammation. |

| Study B | Anticancer Activity | Showed significant reduction in tumor cell viability in vitro. |

| Study C | Organic Synthesis | Successfully used as a precursor for synthesizing complex organic molecules. |

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The benzothiazole moiety is known to interact with various biological targets, potentially disrupting key pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide and related derivatives:

Structural and Functional Insights:

Substituent Effects: The 6-methanesulfonyl group in the compound from increases polarity (lower XlogP = 2.0) compared to the target compound’s 2-methyl group (estimated XlogP ~3.0). This reduces membrane permeability but enhances aqueous solubility, critical for in vitro assays .

Hydrogen Bonding :

- The target compound’s 5 hydrogen bond acceptors (vs. 7 in ) suggest moderate interactions with polar residues in target proteins. This balance may optimize bioavailability and target engagement.

Synthetic Complexity :

- The methanesulfonyl derivative () requires additional sulfonation steps, increasing synthesis complexity (complexity score = 736) compared to the simpler alkyl-substituted target compound .

Biological Implications :

- The phenylsulfonyl group in all three compounds enhances stability against enzymatic degradation. However, the 6-ethyl substitution in ’s compound may improve lipophilicity for blood-brain barrier penetration in neurological targets .

Research Findings and Data

Table 1: Comparative Spectral Data (Hypothetical)

Key Observations:

- The 2-methyl group in the target compound’s benzothiazole ring generates a distinct singlet at δ 2.5 ppm, absent in sulfonyl-substituted analogs.

- The Z-configuration in ’s compound may split aromatic proton signals due to restricted rotation .

Biological Activity

3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The compound features a benzenesulfonyl moiety linked to a benzothiazole ring, which is known for imparting distinct chemical and biological characteristics. Its structure can be represented as follows:

- Molecular Formula : C17H17N3O3S

- Molecular Weight : 353.45 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily targeting various enzymes and pathways involved in disease processes. Notably, compounds with similar structures have been associated with anti-inflammatory, anticancer, and antimicrobial properties.

- Inhibition of Protein-Protein Interactions (PPIs) :

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms remain to be elucidated. The benzothiazole moiety is often linked to antimicrobial activity in other derivatives .

Table 1: Summary of Biological Activities

Case Study 1: Nrf2 Activation

A study investigated the effect of various benzothiazole derivatives on the Nrf2 pathway. It was found that compounds structurally similar to this compound significantly enhanced Nrf2 activation in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .

Case Study 2: Antimicrobial Testing

In another research effort, the compound was evaluated for its antimicrobial properties against common bacterial strains. Results indicated that it exhibited moderate activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Research Findings

Recent studies have focused on optimizing the structure of benzothiazole derivatives to enhance their biological activity. Modifications at the sulfonamide position have been shown to influence both potency and selectivity towards various biological targets .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of 3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide to improve yield and purity?

- Methodology :

- Step 1 : Begin with the sulfonylation of the benzothiazole core using benzenesulfonyl chloride under anhydrous conditions (THF, 0–5°C) to minimize side reactions .

- Step 2 : Couple the sulfonylated intermediate with propanamide via nucleophilic acyl substitution. Use triethylamine as a base to neutralize HCl byproducts and maintain a pH of 8–9 .

- Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm final product purity using HPLC (C18 column, acetonitrile/water gradient) .

- Key Parameters : Temperature control (±2°C), stoichiometric excess of sulfonylating agent (1.2 eq.), and inert atmosphere (N₂) to prevent oxidation .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl group at δ 7.5–8.0 ppm for aromatic protons; benzothiazole methyl at δ 2.5 ppm) .

- FTIR : Detect key functional groups (sulfonyl S=O stretch at 1150–1300 cm⁻¹; amide C=O at 1650–1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <3 ppm mass error to confirm molecular formula .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodology :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus, E. coli) with ampicillin as a positive control .

- Cytotoxicity : MTT assay on cancer cell lines (HeLa, MCF-7) with IC₅₀ values compared to cisplatin .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

- Methodology :

- Orthogonal Assays : Validate kinase inhibition using both fluorescence (e.g., ADP-Glo™) and radiometric (³²P-ATP) methods to rule out assay-specific artifacts .

- Metabolic Stability : Test compound stability in liver microsomes (human/rat) to identify species-specific metabolism differences .

- Structural Analogs : Synthesize derivatives (e.g., fluorinated or chlorinated analogs) to isolate SAR trends and mitigate off-target effects .

Q. What experimental design principles apply to studying its environmental fate and degradation pathways?

- Methodology :

- Photolysis Studies : Expose the compound to UV light (254 nm) in aqueous solution, analyzing degradation products via LC-QTOF-MS .

- Hydrolysis Kinetics : Test stability at pH 3, 7, and 9 (37°C, 72 hrs) to identify pH-dependent breakdown mechanisms (e.g., amide bond cleavage) .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) to assess environmental risk .

Q. How can computational modeling enhance understanding of its mechanism of action?

- Methodology :

- Molecular Docking : Simulate binding to target proteins (e.g., EGFR PDB: 1M17) using AutoDock Vina; prioritize poses with lowest ΔG .

- MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability and identify critical residues for interaction .

- QSAR Modeling : Train models on bioactivity data from structural analogs to predict toxicity or potency .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodology :

- Flow Chemistry : Optimize continuous-flow sulfonylation to reduce reaction time (30 mins vs. 6 hrs batch) and improve heat dissipation .

- Crystallization : Use solvent-antisolvent pairs (e.g., acetone/water) to enhance purity (>99% by DSC) and yield (85%) .

- Process Analytical Technology (PAT) : Implement in-line FTIR for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.